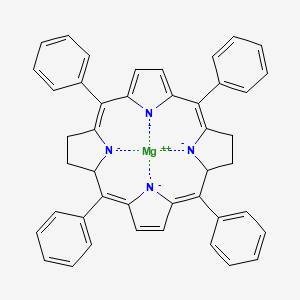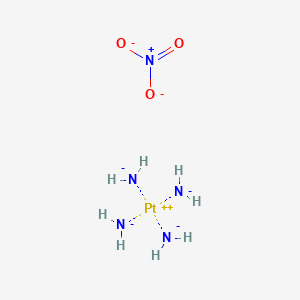![molecular formula C19H34NO5P B12351475 [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate: is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of condensation reactions. Subsequent steps involve the introduction of the phosphate group and the octylphenyl moiety under controlled conditions. Common reagents used in these reactions include phosphoric acid derivatives, alkyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate is studied for its potential role in cellular processes. Its amphiphilic nature makes it a candidate for studying membrane interactions and transport mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests it could be used in drug delivery systems or as a therapeutic agent itself.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function. This interaction can influence various cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-azaniumyl-2-(hydroxymethyl)-4-(4-hexylphenyl)butyl] hydrogen phosphate
- [2-azaniumyl-2-(hydroxymethyl)-4-(4-decylphenyl)butyl] hydrogen phosphate
Uniqueness
Compared to similar compounds, [2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate stands out due to its specific octylphenyl group, which imparts unique hydrophobic properties. This makes it particularly effective in applications requiring amphiphilic molecules, such as in drug delivery systems and membrane studies.
Properties
Molecular Formula |
C19H34NO5P |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) |
InChI Key |
LRFKWQGGENFBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)


![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)



